N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research into derivatives of chloroacetamide and pyrazol compounds has uncovered their potential as antimicrobial agents. For instance, studies have demonstrated the synthesis and evaluation of novel compounds for their antibacterial activities, highlighting their potential as templates for future development of new bioactive molecules. Specifically, the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed compounds with moderate to significant radical scavenging activity, suggesting their use as bases for designing potent biologically active compounds (Ahmad et al., 2012). Additionally, heterocyclic compounds derived from guanidine have been explored for their biological activity, with certain derivatives showing promising results (Banfield et al., 1987).
Pesticidal Applications
N-derivatives of chloroacetamide have been characterized by X-ray powder diffraction as potential pesticides. This characterization not only provides insight into the chemical structure of these compounds but also underscores their potential application in agricultural practices to control pests and improve crop yield (Olszewska et al., 2011).
Synthetic and Structural Chemistry
The study of chloroacetamide derivatives extends into the realm of synthetic and structural chemistry, where their synthesis, crystal structure, and characterization have been extensively explored. For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide and its structural confirmation through single-crystal X-ray diffraction illustrate the compound's potential for further chemical and pharmacological studies (Nayak et al., 2014).
Antioxidant Activity
Some studies have focused on the synthesis of compounds with potential antioxidant activities. For instance, the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrate the utility of these compounds in scavenging superoxide anion radicals, suggesting their potential in developing treatments or supplements to combat oxidative stress (Ahmad et al., 2012).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-9-15(2)11-16(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-17(29-3)12-19(18)30-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVUQFPZKDUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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